(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an aminomethyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the second position. The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline typically involves several steps:
Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.
Fmoc Protection: The first step involves the protection of the amine group using the Fmoc group. This is achieved by reacting the starting material with Fmoc-Cl in the presence of a base such as triethylamine.
Aminomethylation: The next step involves the introduction of the aminomethyl group at the third position. This can be achieved through a Mannich reaction, where the Fmoc-protected tetrahydroisoquinoline is reacted with formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents for Fmoc deprotection include piperidine or hydrazine.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine.
Scientific Research Applications
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The Fmoc group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline: The enantiomer of the compound, differing in its stereochemistry.
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the Fmoc protecting group.
N-Fmoc-1,2,3,4-tetrahydroisoquinoline: Lacks the aminomethyl group.
Uniqueness
(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline is unique due to its combination of the Fmoc protecting group and the aminomethyl group, which provides versatility in synthetic applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGSKWVDCQDSR-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.